molecular formula C14H24OSi B14600608 Methyl(2-methylphenoxy)di(propan-2-yl)silane CAS No. 59646-03-6

Methyl(2-methylphenoxy)di(propan-2-yl)silane

Katalognummer: B14600608
CAS-Nummer: 59646-03-6
Molekulargewicht: 236.42 g/mol
InChI-Schlüssel: ICUQSXNJIOWWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(2-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two isopropyl groups, a methyl group, and a 2-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 2-methylphenol with chloromethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the silicon atom, displacing the chloride ion. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(2-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with silicon-hydrogen bonds.

    Substitution: Compounds with different functional groups replacing the phenoxy group.

Wissenschaftliche Forschungsanwendungen

Methyl(2-methylphenoxy)di(propan-2-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl(2-methylphenoxy)di(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyltrimethoxysilane
  • Methyltriethoxysilane
  • Dimethyldiphenoxysilane

Uniqueness

Methyl(2-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds

Eigenschaften

CAS-Nummer

59646-03-6

Molekularformel

C14H24OSi

Molekulargewicht

236.42 g/mol

IUPAC-Name

methyl-(2-methylphenoxy)-di(propan-2-yl)silane

InChI

InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-10-8-7-9-13(14)5/h7-12H,1-6H3

InChI-Schlüssel

ICUQSXNJIOWWIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1O[Si](C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.